molecular formula C8H7FO3 B042768 Methyl 2-fluoro-4-hydroxybenzoate CAS No. 197507-22-5

Methyl 2-fluoro-4-hydroxybenzoate

Cat. No.: B042768
CAS No.: 197507-22-5
M. Wt: 170.14 g/mol
InChI Key: WYSPMXSNCAFCFV-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-hydroxybenzoate: is an organic compound with the molecular formula C8H7FO3 . It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a fluorine atom, and the hydroxyl group is at the fourth position. This compound is commonly used in organic synthesis and has various applications in scientific research.

Mechanism of Action

Target of Action

Methyl 2-fluoro-4-hydroxybenzoate is primarily targeted towards cytosolic phospholipase A2α . This enzyme plays a crucial role in the regulation of the inflammatory response in the body.

Mode of Action

The compound interacts with its target, cytosolic phospholipase A2α, and inhibits its activity . This interaction results in a decrease in the production of arachidonic acid and its metabolites, which are key mediators of inflammation.

Biochemical Pathways

The inhibition of cytosolic phospholipase A2α by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of eicosanoids, a group of bioactive lipids that include prostaglandins and leukotrienes, which play a significant role in inflammation and immune responses.

Pharmacokinetics

It is slightly soluble in water , which may affect its bioavailability and distribution in the body.

Result of Action

The inhibition of cytosolic phospholipase A2α by this compound leads to a decrease in the production of arachidonic acid and its metabolites . This results in a reduction of inflammation and immune responses, at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-fluoro-4-hydroxybenzoate can be synthesized through the esterification of 2-fluoro-4-hydroxybenzoic acid with methanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is typically carried out at elevated temperatures (around 90°C) for several hours to achieve a high yield .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-fluoro-4-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-fluoro-4-hydroxybenzoate has several applications in scientific research, including:

Comparison with Similar Compounds

  • Methyl 4-fluoro-2-hydroxybenzoate
  • Methyl 5-fluoro-2-hydroxybenzoate
  • Methyl 4-bromo-2-hydroxybenzoate
  • Methyl 5-ethyl-2-hydroxybenzoate

Comparison: Methyl 2-fluoro-4-hydroxybenzoate is unique due to the specific positioning of the fluorine and hydroxyl groups on the benzene ring. This positioning can influence its reactivity and biological activity compared to other similar compounds. For instance, the presence of the fluorine atom at the second position can enhance its stability and alter its interaction with biological targets .

Properties

IUPAC Name

methyl 2-fluoro-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSPMXSNCAFCFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625798
Record name Methyl 2-fluoro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197507-22-5
Record name Methyl 2-fluoro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-fluoro-4-hydroxybenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 2-fluoro-4-methoxymethoxybenzoic acid (19.9 g, 100 mmol) in methanol (200 ml) is added conc. hydrochloric acid solution (0.5 ml, catalytic). The solution is heated at reflux overnight. The solution is evaporated in vacuo to give an off-white solid (16.9 g, 100%). δH (300 MHz, CD3OD) 3.83 (3H, s), 6.52 (1H, dd, J=2.3, 12.9 Hz), 6.63 (1H, dd, J=2.1, 8.5 Hz), 7.78 (1H, t, J=8.7 Hz); δC (75 MHz, CD3OD); m/z 170 [(M+), 10%], 139 [(M-OMe)+, 10%]52.34, 104.30, 104.34, 110.78, 112.48, 134.61, 134.96, 163.36, 163.61, 164,93, 165.03, 165.09, 165.19, 166.38, 166.46, 166.79, 167.03, 167.60, 167.65, 205.58.
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of 2-fluoro-4-hydroxybenzoic acid (50.0 g) and concentrated sulfuric acid (10 mL) in methanol (700 mL) was stirred with heating at 90° C. for 16 hr. The reaction solution was concentrated, and the resulting colorless crystals were washed with water, and dried to give the title compound (51 g, yield 94%) as colorless crystals.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Yield
94%

Synthesis routes and methods III

Procedure details

To a solution of 2-fluoro-4-hydroxy-benzoic acid (5.32 g, 34.1 mmol) in methanol (21 mL) was added thionyl chloride (4.86 g, 3 mL, 40.9 mmol) dropwise and the reaction mixture was stirred at 40° C. for 3 hours. The reaction mixture was concentrated in vacuo and diluted with DCM (100 mL) and washed with aqueous saturated NaHCO3 (2×50 mL) solution. The organics were separated and dried with MgSO4, filtered and concentrated in vacuo to give methyl 2-fluoro-4-hydroxy-benzoate (2.3 g, 40%). ESI-MS m/z calc. 170.1. found 171.3 (M+1)+; Retention time: 0.84 minutes (3 min run).
Quantity
5.32 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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